molecular formula C14H15N5O6S B14928825 7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B14928825
M. Wt: 381.37 g/mol
InChI Key: JAOXGJYNHLAUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound that features a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes a pyrazole ring, which is known for its versatility in chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and solvents that promote the desired reactions while minimizing side reactions would be crucial .

Chemical Reactions Analysis

Types of Reactions

7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid apart is its unique bicyclic structure, which combines elements of pyrazole and thiazole chemistry. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications .

Properties

Molecular Formula

C14H15N5O6S

Molecular Weight

381.37 g/mol

IUPAC Name

7-[(2-ethyl-4-nitropyrazole-3-carbonyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C14H15N5O6S/c1-3-17-10(7(4-15-17)19(24)25)11(20)16-8-12(21)18-9(14(22)23)6(2)5-26-13(8)18/h4,8,13H,3,5H2,1-2H3,(H,16,20)(H,22,23)

InChI Key

JAOXGJYNHLAUKH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.